2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione
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Overview
Description
2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione is an organic compound with a complex structure that includes a naphthalene core substituted with an ethyl(phenyl)amino group and a methylnaphthoquinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthoquinone Core: The naphthoquinone core can be synthesized through the oxidation of 3-methylnaphthalene using reagents such as chromium trioxide (CrO₃) in acetic acid.
Introduction of the Ethyl(phenyl)amino Group: The ethyl(phenyl)amino group can be introduced via a Mannich reaction, where the naphthoquinone is reacted with ethylamine and formaldehyde in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized quinones, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The naphthoquinone moiety is particularly important for its redox properties, which can influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phthiocol (2-hydroxy-3-methylnaphthalene-1,4-dione): Similar structure but with a hydroxyl group instead of the ethyl(phenyl)amino group.
Vitamin K3 (2-methylnaphthalene-1,4-dione): Lacks the ethyl(phenyl)amino group and has different biological activities.
Uniqueness
2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione is unique due to the presence of the ethyl(phenyl)amino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
38171-79-8 |
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Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-[(N-ethylanilino)methyl]-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C20H19NO2/c1-3-21(15-9-5-4-6-10-15)13-18-14(2)19(22)16-11-7-8-12-17(16)20(18)23/h4-12H,3,13H2,1-2H3 |
InChI Key |
LBINVEPCJCUQOT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=C(C(=O)C2=CC=CC=C2C1=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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